Cas no 91811-21-1 (1H-Imidazole, 2-ethyl-4,5-dimethyl-)

1H-Imidazole, 2-ethyl-4,5-dimethyl- 化学的及び物理的性質
名前と識別子
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- 1H-Imidazole, 2-ethyl-4,5-dimethyl-
- 2-ethyl-4,5-dimethyl-1H-imidazole
- 91811-21-1
- SCHEMBL2020536
- DTXSID50607927
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- インチ: InChI=1S/C7H12N2/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3,(H,8,9)
- InChIKey: QAPHBSJWOIEUIL-UHFFFAOYSA-N
- ほほえんだ: CCC1=NC(=C(N1)C)C
計算された属性
- せいみつぶんしりょう: 124.100048391g/mol
- どういたいしつりょう: 124.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 92.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1H-Imidazole, 2-ethyl-4,5-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-387953-1.0g |
2-ETHYL-4,5-DIMETHYL-1H-IMIDAZOLE |
91811-21-1 | 1.0g |
$0.0 | 2023-03-02 |
1H-Imidazole, 2-ethyl-4,5-dimethyl- 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1H-Imidazole, 2-ethyl-4,5-dimethyl-に関する追加情報
Introduction to 1H-Imidazole, 2-ethyl-4,5-dimethyl- (CAS No. 91811-21-1): Applications and Recent Research Developments
1H-Imidazole, 2-ethyl-4,5-dimethyl-, identified by its Chemical Abstracts Service (CAS) number 91811-21-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The structural features of 1H-Imidazole, 2-ethyl-4,5-dimethyl-, specifically the presence of ethyl and methyl substituents at the 2, 4, and 5 positions, contribute to its unique chemical properties and potential biological activities.
The imidazole scaffold is widely recognized for its versatility in medicinal chemistry due to its ability to interact with various biological targets. It serves as a privileged structure in drug design, often found in natural products and synthetic bioactive molecules. The 2-ethyl-4,5-dimethyl substitution pattern enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological exploration.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from imidazole derivatives. One of the most compelling areas of investigation involves the exploration of 1H-Imidazole, 2-ethyl-4,5-dimethyl as a potential scaffold for drugs targeting inflammatory and immunomodulatory pathways. Studies have demonstrated that modifications within the imidazole ring can modulate the activity of enzymes such as phosphodiesterases (PDEs) and kinases, which are critical regulators of cellular signaling.
Recent publications highlight the compound's role in preclinical models of inflammation and autoimmune diseases. For instance, researchers have reported that derivatives of 1H-Imidazole, 2-ethyl-4,5-dimethyl exhibit inhibitory effects on PDE4, an enzyme implicated in chronic inflammatory conditions such as rheumatoid arthritis and psoriasis. The ethyl and methyl groups at the 2, 4, and 5 positions appear to fine-tune the binding affinity to PDE4 without significant off-target effects, suggesting its promise as a lead compound for further optimization.
Beyond its immunomodulatory potential, 1H-Imidazole, 2-ethyl-4,5-dimethyl has also been investigated for its antimicrobial properties. The unique structural motif allows for interactions with bacterial enzymes and cellular components, leading to growth inhibition. Preliminary data indicate that certain analogs exhibit activity against Gram-positive bacteria while maintaining low toxicity towards human cells. This makes them particularly interesting for developing novel antibiotics or adjunct therapies in combination with existing treatments.
The synthesis of 1H-Imidazole, 2-ethyl-4,5-dimethyl can be achieved through multi-step organic reactions that involve condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic methodologies have enabled the introduction of substituents at specific positions with high regioselectivity and yield. These advancements have facilitated the rapid exploration of structural diversity around the imidazole core.
In conclusion,1H-Imidazole, 2-ethyl-4,5-dimethyl (CAS No. 91811-21-1) represents a promising compound in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its potential applications in modulating inflammatory pathways and exhibiting antimicrobial properties underscore its significance as a lead molecule for drug discovery programs. Continued investigation into this derivative is likely to yield valuable insights into new therapeutic strategies across multiple disease areas.
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